molecular formula C14H13FOS B578626 3-Fluoro-5-methoxy-4'-methylthiobiphenyl CAS No. 1365272-00-9

3-Fluoro-5-methoxy-4'-methylthiobiphenyl

Cat. No.: B578626
CAS No.: 1365272-00-9
M. Wt: 248.315
InChI Key: VZWOBFKLJLVVIP-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxy-4’-methylthiobiphenyl is an organic compound with the molecular formula C14H13FOS It is a biphenyl derivative, characterized by the presence of a fluorine atom at the 3-position, a methoxy group at the 5-position, and a methylthio group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methoxy-4’-methylthiobiphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 3-fluoro-5-methoxyphenylboronic acid with 4’-methylthiobromobenzene in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production of 3-Fluoro-5-methoxy-4’-methylthiobiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methoxy-4’-methylthiobiphenyl undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the methoxy or methylthio groups.

    Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or thiols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

3-Fluoro-5-methoxy-4’-methylthiobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxy-4’-methylthiobiphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the methoxy and methylthio groups can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylboronic acid
  • 3-Fluoro-4-methylphenylboronic acid
  • 4’-Methylthiobiphenyl

Uniqueness

3-Fluoro-5-methoxy-4’-methylthiobiphenyl is unique due to the specific combination of substituents on the biphenyl scaffold. The presence of the fluorine atom at the 3-position and the methoxy group at the 5-position, along with the methylthio group at the 4’-position, imparts distinct chemical and physical properties that differentiate it from other similar compounds .

Biological Activity

3-Fluoro-5-methoxy-4'-methylthiobiphenyl (CAS No. 1365272-00-9) is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The synthesis of this compound is typically achieved through the Suzuki–Miyaura coupling reaction , which involves the reaction of 3-fluoro-5-methoxyphenylboronic acid with 4'-methylthiobromobenzene. This reaction is facilitated by a palladium catalyst and a base in an organic solvent like toluene.

Chemical Structure

The compound's structure can be represented as follows:

C17H18FOS\text{C}_{17}\text{H}_{18}\text{F}\text{OS}

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

A study highlighted that fluorinated derivatives of podophyllum compounds, similar to this compound, showed significant antitumor activity against HeLa cells. The IC50 value for these derivatives was notably lower than that of established drugs like etoposide, indicating enhanced efficacy due to the presence of fluorine .

CompoundIC50 (μM)Remarks
Etoposide59.35 ± 2.45Standard anticancer drug
Fluorinated derivative0.72 ± 0.08Enhanced activity

This suggests that the introduction of fluorine into the structure can improve binding affinity to cancer cell targets.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) remains sparse.

The mechanism by which this compound exerts its effects involves interaction with key molecular targets in cancer cells. It is hypothesized that the compound may induce apoptosis through mitochondrial pathways and influence cell cycle progression, particularly arresting cells in the G2/M phase .

Case Studies

  • Study on Fluorinated Compounds : Research conducted on a series of fluorinated podophyllum derivatives demonstrated that as electronegativity increased with fluorine substitution, the anticancer activity also improved significantly. This study provided insights into structure-activity relationships (SAR) that could guide future drug design .
  • Cytotoxicity Assays : In vitro cytotoxicity assays showed selective toxicity towards cancer cells compared to normal cells, indicating a potential therapeutic window for further development .

Properties

IUPAC Name

1-fluoro-3-methoxy-5-(4-methylsulfanylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FOS/c1-16-13-8-11(7-12(15)9-13)10-3-5-14(17-2)6-4-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWOBFKLJLVVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=C(C=C2)SC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742869
Record name 3-Fluoro-5-methoxy-4'-(methylsulfanyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-00-9
Record name 3-Fluoro-5-methoxy-4'-(methylsulfanyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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